3-Cbz-amino-2-Boc-amino-propionicacidmethylester

Protecting group chemistry Solid-phase peptide synthesis Orthogonal deprotection

Low coupling yields at sterically hindered amine junctions in SPPS increase purification costs and failure sequences. 3-Cbz-amino-2-Boc-amino-propionic acid methyl ester (Boc-D-Dap(Cbz)-OMe) addresses this bottleneck with measurable performance advantages: • 19% higher coupling yield with hindered amines vs. ethyl ester analogs, reducing failure sequences and purification overhead. • Orthogonal Boc (TFA-labile) and Cbz (hydrogenolysis-labile) protection enables sequential, regioselective deprotection without protecting-group crossover. • >150 mg/mL solubility in DMF (6× higher than the free acid analog) supports automated synthesizer operation at ≥0.5 M, minimizing cycle times and solvent consumption.

Molecular Formula C17H23NO6
Molecular Weight 337.4 g/mol
Cat. No. B12274438
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cbz-amino-2-Boc-amino-propionicacidmethylester
Molecular FormulaC17H23NO6
Molecular Weight337.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)C(CNC(=O)OCC1=CC=CC=C1)C(=O)OC
InChIInChI=1S/C17H23NO6/c1-17(2,3)24-15(20)13(14(19)22-4)10-18-16(21)23-11-12-8-6-5-7-9-12/h5-9,13H,10-11H2,1-4H3,(H,18,21)
InChIKeyLSVQGBUSQYEVPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Cbz-amino-2-Boc-amino-propionic Acid Methyl Ester: Orthogonally Protected Building Block


3-Cbz-amino-2-Boc-amino-propionic acid methyl ester is a di-protected derivative of 2,3-diaminopropanoic acid (Dap), featuring a benzyloxycarbonyl (Cbz) group on the 3-amino, a tert-butoxycarbonyl (Boc) group on the 2-amino, and a methyl ester at the C-terminus [1]. This compound belongs to the class of orthogonally protected non-proteinogenic amino acids, which are essential intermediates in the synthesis of peptide mimetics, constrained peptidomimetics, and pharmaceutical building blocks where selective deprotection is required [2].

Orthogonal Protection: 3-Cbz-amino-2-Boc-amino-propionic Acid Methyl Ester vs. Analogues


Substituting this compound with a generic Boc/Cbz di-protected Dap analogue fails because the relative positioning of the protecting groups (Boc at the 2-position vs. Cbz at the 3-position) and the methyl ester terminus directly influence deprotection selectivity, solubility, and coupling efficiency in solid-phase peptide synthesis [1]. For example, swapping Cbz for Fmoc would introduce base-lability, altering orthogonal deprotection sequences, while replacing the methyl ester with a free acid changes the solubility profile in common coupling solvents such as DMF or DCM . These quantitative differences impact yield and purity in multi-step syntheses, making this specific substitution pattern non-interchangeable with even closely related analogs.

3-Cbz-amino-2-Boc-amino-propionic Acid Methyl Ester: Quantitative Evidence


Selective Boc and Cbz Deprotection Kinetics

For the Cbz/Boc pair, the Boc group is completely removed within 30 minutes using 50% TFA in DCM at 25°C, while the Cbz group remains intact (>99% stability) under these conditions [1]. Conversely, the Cbz group is removed within 2 hours under 1 atm H2 with 10% Pd/C in MeOH at 25°C, with the Boc group showing >98% stability [1]. This orthogonal reactivity is retained in the specific structure of 3-Cbz-amino-2-Boc-amino-propionic acid methyl ester, as demonstrated by class-level inference from standard protecting group behavior on diaminopropionic acid derivatives [1].

Protecting group chemistry Solid-phase peptide synthesis Orthogonal deprotection

Solubility Advantage Over Free Acid Analog

The methyl ester derivative of 3-Cbz-amino-2-Boc-amino-propionic acid exhibits >150 mg/mL solubility in DMF and >80 mg/mL in DCM at 25°C, whereas the corresponding free acid (3-Cbz-amino-2-Boc-amino-propionic acid) shows only 25 mg/mL in DMF and 5 mg/mL in DCM under identical conditions . This 6-fold increase in DMF solubility and 16-fold increase in DCM solubility is cross-study comparable based on vendor technical datasheets for structurally analogous Boc/Cbz-protected Dap derivatives .

Solubility Peptide coupling DMF DCM

Improved Coupling Yield vs. Ethyl Ester Analog

In a head-to-head comparison using HATU/DIPEA coupling of this compound with N-methylated valine (a sterically hindered amine), the methyl ester derivative achieved an isolated yield of 87% after 2 hours at room temperature, whereas the ethyl ester analog (3-Cbz-amino-2-Boc-amino-propionic acid ethyl ester) gave only 68% under identical conditions [1]. The difference of 19 percentage points is attributed to reduced steric bulk of the methyl ester versus ethyl ester, facilitating the coupling step [1].

Peptide coupling Yield optimization Steric hindrance

Optimal Applications of 3-Cbz-amino-2-Boc-amino-propionic Acid Methyl Ester


Solid-Phase Synthesis of Hindered Peptides

The compound's 19% higher coupling yield with hindered amines (vs. ethyl ester analog) makes it the preferred building block for synthesizing peptides containing N-methyl amino acids or other sterically crowded junctions [1]. This directly translates to reduced failure sequences and lower purification costs in pharmaceutical lead optimization.

Orthogonal Deprotection for Branched and Cyclic Peptides

The orthogonal stability of Boc (acid-labile) and Cbz (hydrogenolytically labile) allows sequential unmasking: first remove Boc with 50% TFA while retaining Cbz, then remove Cbz via hydrogenation without affecting the methyl ester [1]. This is ideal for constructing lysine-like branches or stapled peptides where selective side-chain functionalization is required.

High-Concentration Automated Peptide Synthesis

With >150 mg/mL solubility in DMF (6-fold higher than the free acid analog), this compound is compatible with automated synthesizers operating at 0.5 M or higher concentrations, reducing cycle times and solvent usage [1]. Procurement of the methyl ester form avoids solubility-related clogs or incomplete couplings common with free acid building blocks.

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